4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
Overview
Description
4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl is a synthetic organic compound known for its unique structural properties. It belongs to the class of liquid-crystal monomers, which are widely used in display technologies such as liquid crystal displays (LCDs) for smartphones, TVs, and computers . This compound is characterized by the presence of a biphenyl core with two fluorine atoms and a propylcyclohexyl group, contributing to its stability and liquid-crystalline behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other aromatic ring in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of 4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated biphenyl derivatives
Substitution: Halogenated biphenyl derivatives
Scientific Research Applications
4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex liquid-crystal compounds.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other display technologies.
Mechanism of Action
The mechanism of action of 4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl involves its interaction with molecular targets such as biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting membrane-bound proteins . Additionally, its liquid-crystalline properties enable it to form ordered structures that can influence the behavior of other molecules in its vicinity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4’-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl stands out due to its unique combination of a biphenyl core with fluorine atoms and a propylcyclohexyl group. This structure imparts enhanced stability and liquid-crystalline behavior, making it particularly suitable for applications in display technologies and scientific research .
Properties
IUPAC Name |
1,2-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULXHDGYVHCLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346460 | |
Record name | 4'-(TRANS-4-PROPYLCYCLOHEXYL)-3,4-DIFLUOROBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85312-59-0 | |
Record name | 4'-(TRANS-4-PROPYLCYCLOHEXYL)-3,4-DIFLUOROBIPHENYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-propylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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